6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
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Overview
Description
6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a fluorinated aromatic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a methylaminocarbonyl group, and a benzoic acid moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Amide Condensation: The initial step involves the condensation of a suitable amine with a carboxylic acid derivative to form an amide intermediate.
Methylation: The amide intermediate is then subjected to methylation using a methylating agent such as methyl iodide.
Hydrolysis: The final step involves the hydrolysis of the methylated amide to yield the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Parameters such as reaction temperature, molar ratios of reactants, and choice of solvents are carefully controlled to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents on the aromatic ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and the methylaminocarbonyl group can influence the compound’s binding affinity and reactivity with biological molecules. Pathways involved in its mechanism of action may include enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(N-methylbenzamido)benzoic acid: A closely related compound with similar structural features.
Fluorinated Aromatic Acids: Other fluorinated benzoic acid derivatives that share some chemical properties.
Uniqueness
6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-fluoro-6-[3-(methylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-17-14(18)10-5-2-4-9(8-10)11-6-3-7-12(16)13(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDJJRDNCSZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690650 |
Source
|
Record name | 3-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-73-8 |
Source
|
Record name | 3-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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